
1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Free Radical Scavenging
Compounds with tert-butylphenyl and methoxypropyl urea structures have been investigated for their role in scavenging free radicals. For instance, Hashimoto et al. (2001) explored the effects of a free radical scavenger on myocardial infarction size, demonstrating its potential in medical applications, particularly in cardiovascular diseases (Hashimoto et al., 2001).
Applications in Organic Synthesis
Research on directed lithiation of compounds structurally related to the query indicates their utility in organic synthesis, enabling the creation of a variety of substituted products. This methodology can be particularly useful in designing and synthesizing new pharmaceuticals, polymers, or materials with specific properties (Smith et al., 2013).
Potential in Inhibiting Translation Initiation
Compounds with N,N'-diarylurea structures have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This suggests that similar compounds could have applications in cancer therapy by targeting the mechanisms of protein synthesis in cancer cells (Denoyelle et al., 2012).
Environmental Applications
Related research on the photodegradation of urea derivatives, such as diafenthiuron, in water reveals the environmental implications of these compounds. Understanding their degradation pathways can inform the development of safer pesticides and herbicides with minimal environmental impact (Keum et al., 2002).
Synthesis and Material Science
The synthesis and characterization of ureas and their derivatives have broad applications in material science, including the development of new polymers, coatings, and adhesives. These compounds can be tailored for specific functionalities, such as thermal stability, mechanical strength, or chemical resistance (Bigi et al., 2000).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)12-6-8-13(9-7-12)18-14(19)17-10-16(4,20)11-21-5/h6-9,20H,10-11H2,1-5H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOUAIOPBIMYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

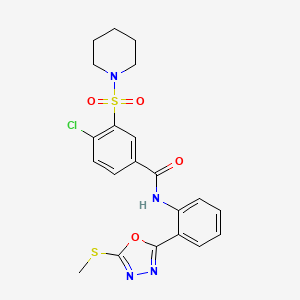

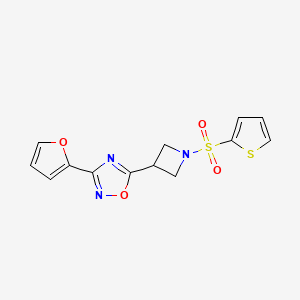
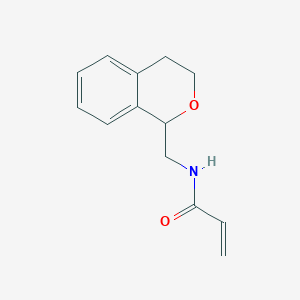
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2847455.png)
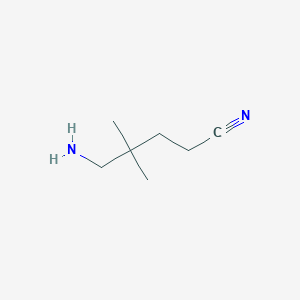
![N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2847457.png)
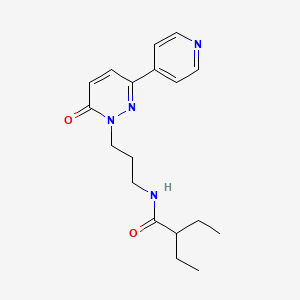
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)
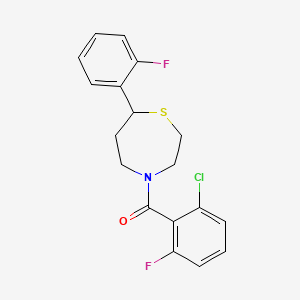
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)


